molecular formula C12H10ClNO2 B14540108 4-[(5-Chloro-3-methylpyridin-2-yl)oxy]phenol CAS No. 62122-41-2

4-[(5-Chloro-3-methylpyridin-2-yl)oxy]phenol

Cat. No.: B14540108
CAS No.: 62122-41-2
M. Wt: 235.66 g/mol
InChI Key: RFRUVCORTNQJHT-UHFFFAOYSA-N
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Description

4-[(5-Chloro-3-methylpyridin-2-yl)oxy]phenol is an organic compound with a unique structure that combines a phenol group with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Chloro-3-methylpyridin-2-yl)oxy]phenol typically involves the reaction of 5-chlorosalicylaldehyde with 2-amino-5-methylpyridine. The process involves adding the ethanol solution of 5-chlorosalicylaldehyde dropwise to the ethanol solution of 2-amino-5-methylpyridine over a period of 30 minutes with continuous stirring. The mixture is then allowed to evaporate slowly at room temperature, resulting in the formation of orange prism-shaped crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Chloro-3-methylpyridin-2-yl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted phenols

Scientific Research Applications

4-[(5-Chloro-3-methylpyridin-2-yl)oxy]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-Chloro-3-methylpyridin-2-yl)oxy]phenol involves its interaction with specific molecular targets. The compound’s phenol group can form hydrogen bonds with various biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can disrupt cellular processes, leading to antimicrobial, antioxidative, and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-((5-methylpyridin-2-yl)imino)methylphenol
  • N-(1,3,4-thiadiazol-2-yl)-1-(6-chloropyridin-3-yl)methyl-5-methyl-1H-[1,2,3]triazol-4-carboxamide

Uniqueness

4-[(5-Chloro-3-methylpyridin-2-yl)oxy]phenol is unique due to its specific combination of a phenol group and a pyridine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

62122-41-2

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

4-(5-chloro-3-methylpyridin-2-yl)oxyphenol

InChI

InChI=1S/C12H10ClNO2/c1-8-6-9(13)7-14-12(8)16-11-4-2-10(15)3-5-11/h2-7,15H,1H3

InChI Key

RFRUVCORTNQJHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC2=CC=C(C=C2)O)Cl

Origin of Product

United States

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